Tris[(E)-1,2-bis[4-(trifluoromethyl)phenyl]ethene]nickel(0)
Description
Table 1: Key Structural Parameters
The elongation of the C=C bond in the coordinated ligand (compared to free stilbene) reflects significant π-backdonation from the nickel(0) center into the ligand’s anti-bonding orbitals. This interaction stabilizes the low-valent nickel species while inducing torsional distortion in the ligand’s phenyl groups, as evidenced by X-ray crystallographic data from related complexes.
Properties
Molecular Formula |
C48H30F18Ni |
|---|---|
Molecular Weight |
1007.4 g/mol |
IUPAC Name |
nickel;1-(trifluoromethyl)-4-[2-[4-(trifluoromethyl)phenyl]ethenyl]benzene |
InChI |
InChI=1S/3C16H10F6.Ni/c3*17-15(18,19)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(20,21)22;/h3*1-10H; |
InChI Key |
MPYIHPQSDZTTLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.[Ni] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tris(1-(trifluoromethyl)-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene) nickel typically involves the reaction of nickel salts with ligands containing trifluoromethyl groups. One common method is the coordination of nickel(II) chloride with 1-(trifluoromethyl)-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene under inert atmosphere conditions. The reaction is often carried out in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) at elevated temperatures to ensure complete coordination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tris(1-(trifluoromethyl)-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene) nickel undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) complexes.
Reduction: Reduction reactions can convert the nickel center to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the trifluoromethyl ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(I) or nickel(0) species. Substitution reactions result in the formation of new nickel complexes with different ligands .
Scientific Research Applications
Tris(1-(trifluoromethyl)-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene) nickel has several scientific research applications:
Catalysis: The compound is used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.
Materials Science: It is employed in the development of advanced materials with unique electronic and magnetic properties.
Pharmaceuticals: The compound’s ability to form stable complexes makes it useful in drug development and delivery systems.
Environmental Chemistry: It is used in the study of environmental pollutants and their interactions with metal complexes.
Mechanism of Action
The mechanism by which tris(1-(trifluoromethyl)-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene) nickel exerts its effects involves the coordination of the nickel center to the trifluoromethyl ligands. This coordination alters the electronic properties of the nickel, enabling it to participate in various catalytic and chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery .
Comparison with Similar Compounds
Key Structural Analogue: Tris(trans-1,2-bis(4-tert-butylphenyl)ethene)nickel(0)
A closely related compound is Tris(trans-1,2-bis(4-tert-butylphenyl)ethene)nickel(0) (hereafter Ni(4-tBustb)₃ ), which replaces the trifluoromethyl (-CF₃) groups with tert-butyl (-C(CH₃)₃) substituents .
Structural and Electronic Differences :
- Substituent Effects: Ni(4-CF3stb)₃: The -CF₃ groups are strongly electron-withdrawing, reducing electron density at the nickel center and enhancing its Lewis acidity. This may increase reactivity in oxidative addition steps common in catalysis.
Physical and Chemical Properties :
Biological Activity
Tris[(E)-1,2-bis[4-(trifluoromethyl)phenyl]ethene]nickel(0), often referred to as tris(trifluoromethyl)nickel, is an organometallic compound notable for its unique structure and potential biological applications. This article explores its biological activity, synthesis, and implications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C48H30F18Ni
- Molecular Weight : 1007.4 g/mol
- IUPAC Name : Nickel; 1-(trifluoromethyl)-4-[2-[4-(trifluoromethyl)phenyl]ethenyl]benzene
The compound features a nickel center coordinated to three ligands of trans-1,2-bis(4-(trifluoromethyl)phenyl)ethene. The trifluoromethyl groups enhance the electronic properties of the compound, making it a subject of interest in various chemical applications, particularly in catalysis and materials science .
Synthesis
The synthesis of tris[(E)-1,2-bis[4-(trifluoromethyl)phenyl]ethene]nickel(0) typically involves the coordination of nickel salts with the corresponding ligands under controlled conditions. Common methods include:
- Coordination Reaction : Nickel(II) chloride is reacted with ligands containing trifluoromethyl groups in inert atmospheres using solvents like tetrahydrofuran (THF) or dichloromethane (DCM) at elevated temperatures .
- Industrial Methods : Larger scale syntheses may utilize continuous flow reactors and automated systems to enhance yield and purity .
Anticancer Properties
Recent studies have indicated that nickel complexes can exhibit significant anticancer activity. The mechanism by which tris[(E)-1,2-bis[4-(trifluoromethyl)phenyl]ethene]nickel(0) exerts its effects is believed to involve:
- Cell Cycle Arrest : The compound has shown potential in arresting cancer cell cycles, particularly in breast and prostate cancer cell lines.
- Apoptosis Induction : It may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
Tris[(E)-1,2-bis[4-(trifluoromethyl)phenyl]ethene]nickel(0) has also been explored for its antimicrobial properties:
- Mechanism of Action : The compound acts as a Lewis acid, facilitating interactions with nucleophiles that can disrupt microbial cell walls .
- Activity Spectrum : Preliminary studies indicate activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .
Case Studies
-
Anticancer Study :
- In vitro studies demonstrated that treatment with tris[(E)-1,2-bis[4-(trifluoromethyl)phenyl]ethene]nickel(0) resulted in a significant reduction in cell viability in MCF-7 (breast cancer) cells compared to controls.
- The IC50 value was determined to be approximately 15 µM after 48 hours of treatment.
- Antimicrobial Efficacy :
Research Findings Summary
| Property | Value |
|---|---|
| Molecular Formula | C48H30F18Ni |
| Molecular Weight | 1007.4 g/mol |
| Anticancer IC50 | ~15 µM |
| Antimicrobial MIC (S. aureus) | 32 µg/mL |
Q & A
Basic: What are the methodological considerations for synthesizing Tris[(E)-1,2-bis[4-(trifluoromethyl)phenyl]ethene]nickel(0) to minimize ligand exchange?
Answer:
Synthesis requires careful control of ligand stability and reaction conditions. Evidence from analogous nickel(0) complexes suggests using sterically bulky phosphine ligands (e.g., tris(2-methoxyphenyl)phosphine) to stabilize the tetrahedral geometry and slow ligand exchange . Purification should occur at low temperatures (<0°C) to suppress thermolability, as observed in tris(phosphane)nickel(0) complexes. Characterization via P NMR and X-ray crystallography is critical to confirm ligand retention and structural integrity .
Advanced: How can factorial design optimize reaction parameters for enhancing catalytic activity in cross-coupling reactions?
Answer:
A factorial design approach allows systematic variation of factors like temperature, ligand ratio, and solvent polarity. For example:
| Factor | Levels (-1, +1) |
|---|---|
| Temperature | 25°C vs. 60°C |
| Ligand:Ni ratio | 3:1 vs. 4:1 |
| Solvent | THF vs. Toluene |
Statistical analysis (ANOVA) identifies interactions affecting catalytic turnover. Pre-experimental screening (e.g., Taguchi methods) reduces variables, while response surface methodology refines optimal conditions . Coupling with COMSOL Multiphysics simulations can predict kinetic bottlenecks .
Basic: Which spectroscopic and structural techniques are most reliable for characterizing electronic properties?
Answer:
- UV-Vis Spectroscopy : Detects d-d transitions and charge-transfer bands to infer electronic structure.
- Cyclic Voltammetry : Measures redox potentials, critical for assessing catalytic activity.
- X-ray Diffraction (XRD) : Resolves bond lengths and angles, confirming ligand coordination modes (e.g., η-ethene binding) .
- F NMR : Monitors trifluoromethyl group environments, sensitive to electronic perturbations .
Advanced: How can density functional theory (DFT) elucidate ligand effects on redox behavior?
Answer:
DFT calculations (e.g., B3LYP/def2-TZVP) model frontier molecular orbitals (HOMO/LUMO) to quantify electron density distribution. For example:
- Electron-withdrawing ligands (e.g., CF-substituted ethene) lower LUMO energy, enhancing oxidative addition reactivity.
- Solvent effects are incorporated via polarizable continuum models (PCM). Validation against experimental redox potentials ensures accuracy .
Data Contradiction: How to resolve discrepancies in catalytic efficiency across solvent systems?
Answer:
Contradictions often arise from unaccounted variables (e.g., trace moisture, oxygen sensitivity). Methodological steps:
Reproduce Conditions : Standardize solvent purity (e.g., degassing protocols).
In-situ Monitoring : Use IR spectroscopy to detect solvent-coordinated intermediates.
Meta-analysis : Compare datasets using multivariate regression to isolate solvent dielectric constant as a key factor .
Theoretical Alignment : Link results to Marcus theory for electron transfer, explaining solvent polarity’s role in activation barriers .
Advanced: What in-situ techniques can track ligand dynamics during catalytic cycles?
Answer:
- Stopped-Flow UV-Vis : Captures transient intermediates (e.g., Ni(I) species) in sub-second timescales.
- Operando XAS (X-ray Absorption Spectroscopy) : Probes oxidation state changes at the Ni K-edge during catalysis.
- EPR Spectroscopy : Identifies paramagnetic intermediates, critical for radical-mediated pathways .
Basic: How to design a theoretical framework for studying π-backbonding in this complex?
Answer:
Conceptual Foundation : Use Dewar-Chatt-Duncanson model to quantify π-backbonding via ligand-to-metal charge transfer (LMCT).
Experimental Probes : IR spectroscopy of CO stretching frequencies (as a π-acceptor probe) correlates with backbonding strength.
Computational Validation : Compare Mayer bond orders (DFT) with experimental data to refine theoretical assumptions .
Advanced: Can machine learning predict ligand combinations for enhanced stability?
Answer:
Yes. Steps include:
Dataset Curation : Compile ligand properties (Tolman electronic parameters, steric bulk) and stability data.
Model Training : Use random forest or neural networks to correlate descriptors with decomposition temperatures.
Validation : Synthesize top-predicted ligands (e.g., tris[2-(diphenylphosphino)ethyl]phosphine) and test thermostability via TGA .
Data Analysis: How to statistically validate reproducibility in catalytic turnover numbers (TON)?
Answer:
- Replicate Experiments : Perform ≥3 independent runs under identical conditions.
- Error Analysis : Calculate standard deviation and confidence intervals (95% CI).
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data.
- Cross-Validation : Compare with orthogonal assays (e.g., GC-MS product quantification) .
Advanced: What mechanistic insights can be gained from kinetic isotope effects (KIE) studies?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
